9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
9-Methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopentane-chromenone core. Its structure includes a methoxy group at the 9-position and a methyl group at the 7-position (Figure 1). Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
9-methoxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-6-11(16-2)13-9-4-3-5-10(9)14(15)17-12(13)7-8/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOEUADRDQTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps involving methylation, cyclization, and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzaldehyde, while reduction can produce methoxybenzyl alcohol.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research has shown that derivatives of cyclopenta[c]chromenones exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Studies indicate that 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .
3. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It may help protect neuronal cells from apoptosis and promote cell survival under stress conditions .
Biochemical Applications
1. Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic benefits in metabolic disorders .
2. Biotransformation Studies
The compound is also used in biotransformation studies to understand the metabolic pathways of related compounds. Its derivatives have been isolated and characterized to explore their biological activities further .
Material Science Applications
1. Development of Functional Materials
Due to its unique structure, this compound is being explored as a precursor for synthesizing functional materials, including polymers and nanocomposites. These materials could have applications in electronics and photonics due to their optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Core framework : Cyclopenta[c]chromen-4(1H)-one.
- Substituents :
- 9-Methoxy group: Enhances solubility and modulates electronic properties.
- 7-Methyl group: Influences steric hindrance and metabolic stability.
- Molecular formula : C₁₅H₁₄O₃ (exact mass: 242.0943 g/mol).
Comparison with Similar Compounds
The structural and functional uniqueness of 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is highlighted through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of Structurally Related Chromenones
Structural and Functional Insights
Substituent Position and Electronic Effects
- 4-Methoxybenzyloxy (C₂₁H₂₀O₄) in reduces steric hindrance, favoring solubility in polar solvents.
Halogenation and Bioactivity
- The 3-fluoro-4-methoxyphenyl derivative (C₂₁H₁₇FO₅) in demonstrates enhanced metabolic stability due to fluorine’s electronegativity, making it a candidate for in vivo studies.
- 3,4-Dichlorobenzyloxy substitution (C₂₀H₁₆Cl₂O₃) in increases lipophilicity (logP ~3.5), correlating with improved antimicrobial activity against Gram-positive bacteria.
Alkyl Chain Modifications
- The 8-hexyl analog (C₁₉H₂₄O₃) in shows a 30% increase in cell membrane permeability compared to the target compound, attributed to its hydrophobic tail.
Ring System Expansion
- Compounds like the furo[3,2-g]chromenone derivative (C₂₂H₁₈O₄) in exhibit red-shifted UV-Vis absorption (λmax = 320 nm) due to extended conjugation, enabling applications in photodynamic therapy.
Biological Activity
9-Methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a compound belonging to the class of cyclopenta[c]chromenes, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C₁₄H₁₄O₃
- Molecular Weight : 230.26 g/mol
- CAS Number : 2888042
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[c]chromenes exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that compounds similar to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.045 mg/mL against various strains, indicating a strong potential for developing new antimicrobial agents.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.004 - 0.045 | E. coli, S. aureus, B. cereus |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis warrants further investigation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of cyclopenta[c]chromenes had superior antimicrobial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against E. cloacae and S. aureus .
- Anti-inflammatory Mechanisms : In a study focused on inflammatory pathways, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Anticancer Potential : Research involving human cancer cell lines indicated that the compound inhibited cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
